molecular formula C13H16N2O3S B2498841 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421473-95-1

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2498841
CAS No.: 1421473-95-1
M. Wt: 280.34
InChI Key: NVPABFHSBFRVOD-UHFFFAOYSA-N
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Description

The chemical compound 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic molecule of significant interest in medicinal chemistry research, designed as a hybrid structure incorporating two privileged pharmacophores. The molecule features a furan ring and a thiophene ring system linked by a hydroxypropyl spacer and a urea functional group. Both furan and thiophene are five-membered aromatic heterocycles that are fundamental scaffolds in drug discovery. These structures are considered bioisosteres for phenyl rings and are known to improve physicochemical properties and enhance drug-receptor interactions . Thiophene-based compounds, in particular, are found in numerous U.S. FDA-approved drugs and investigational molecules across a wide spectrum of therapeutic areas, underscoring their versatility and importance in developing new therapeutic agents . The intrinsic bioactivity of thiophene and furan derivatives has been extensively documented in scientific literature, with reported activities including anti-inflammatory, analgesic, antimicrobial, antifungal, and antiviral effects . The urea linkage present in this compound is another key functional group often associated with the ability to form multiple hydrogen bonds, which can be critical for binding to biological targets. While specific biological data for this exact molecule may be limited in the public domain, its structure positions it as a compelling candidate for investigation in various drug discovery programs. Researchers may find value in evaluating this compound for its potential antinociceptive activity, given that related structures have shown such effects in preclinical models . Its hybrid nature also makes it a suitable subject for studying multi-target therapies or for exploring structure-activity relationships (SAR) within a series of analogous compounds. This product is intended solely for laboratory research purposes to advance scientific understanding in these fields.

Properties

IUPAC Name

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c16-11(12-4-1-7-18-12)5-6-14-13(17)15-9-10-3-2-8-19-10/h1-4,7-8,11,16H,5-6,9H2,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPABFHSBFRVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is an organic compound characterized by the presence of furan and thiophene rings, which are known for their stability and reactivity. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential pharmacological properties.

  • Molecular Formula : C13_{13}H16_{16}N2_2O3_3S
  • Molecular Weight : 280.34 g/mol
  • CAS Number : 1421516-68-8

The biological activity of this compound is largely attributed to its structural components:

  • Furan and Thiophene Rings : These heterocyclic structures can interact with various biological targets, including enzymes and receptors, potentially modulating their activity.
  • Hydroxypropyl Group : This group enhances solubility and may facilitate binding to specific molecular sites, improving the compound’s bioavailability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that compounds with similar structural motifs often display significant antitumor properties. For instance, derivatives containing thiophene rings have been noted for their ability to inhibit tumor growth through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.

Antimicrobial Properties

The presence of both furan and thiophene in this compound suggests potential antimicrobial activity. Research into related compounds has revealed:

  • Activity against various bacterial strains.
  • Efficacy against fungal pathogens.

Case Studies

  • Anticancer Study : A study investigating the effects of thiophene-containing ureas on cancer cell lines demonstrated that these compounds could reduce cell viability significantly compared to controls, indicating potential as chemotherapeutic agents.
  • Antimicrobial Evaluation : In vitro assays revealed that derivatives similar to this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Activity
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(pyridin-2-yl)ureaFuran + PyridineModerate antitumor activity
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(benzothiophen-2-yl)ureaFuran + BenzothiopheneHigh antimicrobial efficacy
This compoundFuran + ThiopheneBroad-spectrum biological activity

Synthesis and Research Applications

The synthesis of this compound typically involves:

  • Formation of Hydroxypropyl Intermediate : Reacting furan derivatives with suitable reagents.
  • Coupling with Thiophene : Utilizing thiophene isocyanates under controlled conditions.

This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from related urea-based or heterocyclic pharmaceuticals. Below is a comparative analysis based on substituent effects and known data from analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Heterocyclic Substituents Pharmacological Activity Key References
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea Urea backbone Furan-2-yl, thiophen-2-ylmethyl Hypothetical: Enzyme inhibition (urea derivatives) N/A (not in evidence)
Tioclomarol Coumarin backbone 5-Chlorothiophene, 4-chlorophenyl Anticoagulant (vitamin K antagonist)
Sorafenib Urea-based kinase inhibitor 4-Pyridyl, trifluoromethylphenyl Antineoplastic (multi-kinase inhibitor) General knowledge

Key Observations :

Heterocyclic Influence: The furan group in the target compound may confer lower metabolic stability compared to thiophene-containing analogs like Tioclomarol, as furans are more prone to oxidative degradation .

Hydroxypropyl Linker: The 3-hydroxypropyl chain introduces polarity, which may improve solubility relative to non-hydroxylated analogs. This feature is absent in Tioclomarol but common in modern urea-based drugs like Sorafenib.

Pharmacological Potential: While Tioclomarol’s anticoagulant activity is linked to its coumarin-thiophene structure , the target urea derivative’s activity remains speculative. Urea derivatives typically target enzymes (e.g., kinases, proteases) via hydrogen-bonding interactions.

Methodological Considerations for Structural Analysis

The absence of crystallographic or spectroscopic data for the compound in the evidence limits direct comparisons. However, tools like SHELX programs (e.g., SHELXL for refinement) are widely used to resolve similar small-molecule structures, suggesting that crystallography could elucidate its conformation and intermolecular interactions .

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